1-[5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
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Overview
Description
1-[5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
The synthesis of 1-[5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the hydroxy, methoxy, nitro, and thiophene groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium ethoxide. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. For example:
1-[5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(phenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: Similar structure but with a phenyl group instead of a thiophene group.
1-[5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: Similar structure but with a pyridine group instead of a thiophene group. The uniqueness of 1-[5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
1-[3-(2-hydroxy-5-methoxy-3-nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-9(20)18-13(8-12(17-18)15-4-3-5-25-15)11-6-10(24-2)7-14(16(11)21)19(22)23/h3-7,13,21H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDDFPUDDMZGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C(=CC(=C3)OC)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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